Cas no 2098044-73-4 (2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine)

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and a pyridine ring at the 3-position. The isobutyl and methyl groups enhance its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and material science. Its structural framework is valuable for synthesizing biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The iodine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This compound exhibits good stability and solubility in common organic solvents, facilitating its use in synthetic applications.
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine structure
2098044-73-4 structure
Product Name:2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
CAS No:2098044-73-4
MF:C13H16IN3
MW:341.190714836121
CID:5727721
PubChem ID:121211595
Update Time:2025-10-23

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
    • F2198-1846
    • AKOS026721732
    • 2098044-73-4
    • Pyridine, 2-[4-iodo-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]-
    • Inchi: 1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3
    • InChI Key: NCTREAVAZKIHBK-UHFFFAOYSA-N
    • SMILES: IC1C(C2C=CC=CN=2)=NN(C=1C)CC(C)C

Computed Properties

  • Exact Mass: 341.03890g/mol
  • Monoisotopic Mass: 341.03890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 392.1±42.0 °C(Predicted)
  • pka: 0.70±0.19(Predicted)

2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I176866-100mg
2-(4-iodo-1-isobutyl-5-methyl-1h-pyrazol-3-yl)pyridine
2098044-73-4
100mg
$ 95.00 2022-06-04
TRC
I176866-500mg
2-(4-iodo-1-isobutyl-5-methyl-1h-pyrazol-3-yl)pyridine
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I176866-1g
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$ 570.00 2022-06-04
Life Chemicals
F2198-1846-0.25g
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2098044-73-4 95%+
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$523.0 2023-09-06
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F2198-1846-0.5g
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
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F2198-1846-1g
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$580.0 2023-09-06
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F2198-1846-2.5g
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
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$1267.0 2023-09-06
Life Chemicals
F2198-1846-5g
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
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F2198-1846-10g
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2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine Related Literature

Additional information on 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Comprehensive Guide to 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 2098044-73-4): Properties, Applications, and Market Insights

The chemical compound 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 2098044-73-4) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole-pyridine hybrid structure combines the unique properties of both aromatic systems, making it a valuable scaffold for drug discovery and material science applications.

With its iodo-substituted pyrazole core and pyridine extension, this compound exhibits remarkable versatility in synthetic chemistry. The presence of the isobutyl group at position 1 and methyl group at position 5 of the pyrazole ring contributes to its distinctive steric and electronic properties. Researchers particularly value the 4-iodo substitution as it provides an excellent handle for further functionalization through cross-coupling reactions.

Recent studies highlight the growing importance of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine in medicinal chemistry. Its structural features make it a promising candidate for developing kinase inhibitors, with particular relevance to cancer research. The compound's ability to interact with various biological targets while maintaining favorable pharmacokinetic properties has made it a subject of numerous patent applications and preclinical studies.

In the agrochemical sector, derivatives of CAS 2098044-73-4 have shown potential as plant growth regulators and pest control agents. The pyrazole-pyridine framework demonstrates excellent systemic activity in plants, with researchers exploring its use in developing next-generation crop protection solutions. This aligns with current agricultural trends focusing on sustainable farming practices and reduced environmental impact of agrochemicals.

The synthetic accessibility of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has contributed to its popularity in chemical research. Standard preparation methods typically involve the condensation of appropriately substituted pyrazole precursors with pyridine derivatives, followed by iodination at the 4-position. Recent advancements in green chemistry have led to more efficient synthetic routes with improved yields and reduced waste generation.

From a commercial perspective, the demand for CAS 2098044-73-4 has been steadily increasing, particularly from pharmaceutical and agrochemical companies engaged in new drug development and crop science innovation. Market analysts note that this compound falls into the category of high-value fine chemicals, with pricing reflecting its specialized nature and the complexity of its synthesis.

Quality control of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and development applications. Storage recommendations generally suggest keeping the material in cool, dry conditions protected from light to maintain stability.

Researchers working with this compound should be aware of its photochemical sensitivity due to the iodine substituent. Proper handling procedures should be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, prudent laboratory practices should always be observed when handling iodinated organic compounds.

The future outlook for 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine appears promising, with ongoing research exploring its potential in various therapeutic areas. Its structural versatility allows for numerous modifications, making it a valuable building block in combinatorial chemistry and drug discovery platforms. As the pharmaceutical industry continues to seek novel heterocyclic scaffolds, compounds like CAS 2098044-73-4 will likely remain in high demand.

For researchers and procurement specialists seeking information about this compound, key considerations include supplier reliability, batch-to-batch consistency, and technical support availability. Many leading fine chemical manufacturers now offer custom synthesis services for pyrazole-pyridine derivatives, including tailored quantities and purity grades to meet specific research requirements.

In conclusion, 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine represents an important chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic utility ensure its continued relevance in cutting-edge research and industrial applications. As scientific understanding of heterocyclic compounds advances, the potential applications of CAS 2098044-73-4 are expected to expand further, solidifying its position as a valuable tool in modern chemistry.

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